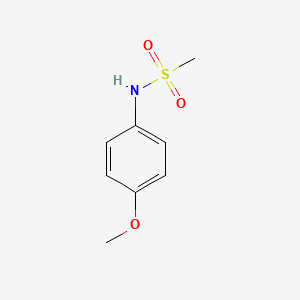

N-(4-methoxyphenyl)methanesulfonamide

Description

Significance of Sulfonamide Derivatives in Chemical Science

Sulfonamide derivatives are a cornerstone of modern medicinal chemistry and drug development. ajchem-b.comresearchgate.netajchem-b.com The sulfonamide functional group (-SO₂NH₂) is a key feature in a wide array of therapeutic agents, a journey that began with the discovery of the antibacterial properties of sulfanilamide. wisdomlib.org This discovery revolutionized medicine, providing the first broadly effective systemic antimicrobials before the advent of penicillin. ajchem-b.comresearchgate.netajchem-b.com

Beyond their initial use as antibacterial agents, sulfonamide derivatives have demonstrated a vast range of pharmacological activities, including antiviral, antidiabetic, and anticancer properties. ajchem-b.comresearchgate.netajchem-b.com They are also crucial in synthetic chemistry, serving as versatile building blocks for the creation of new pharmaceutical compounds. ajchem-b.comresearchgate.net The ability of the sulfonamide group to act as a bioisostere for other functional groups, such as amides and ureas, further enhances its importance in drug design. nih.gov

Historical Context and Evolution of Research on Aryl Methanesulfonamides

The research into aryl sulfonamides can be traced back to the early 20th century with the work on sulfanilamide and its derivatives. Specifically, aryl methanesulfonamides, which feature a methyl group attached to the sulfonyl moiety, represent a significant subclass. The discovery of the aryl hydrocarbon receptor (AHR) in 1976 spurred further interest in the biological activities of various aromatic compounds, including sulfonamide derivatives. nih.gov

Historically, the synthesis of aryl sulfonamides was often challenging, relying on methods that were not always efficient or broadly applicable. synhet.com However, recent advancements in synthetic methodologies, including palladium-catalyzed cross-coupling reactions, have significantly improved the efficiency and accessibility of these compounds. synhet.com This has allowed for more extensive exploration of their chemical properties and potential applications. Research has also focused on understanding the three-dimensional structure of aryl sulfonamides and how this influences their interactions with biological targets. mdpi.comresearchgate.net

Scope and Research Objectives for N-(4-methoxyphenyl)methanesulfonamide

The academic interest in this compound is primarily centered on its synthesis, chemical properties, and its role as a precursor for more complex molecules. While specific biological activities of this particular compound are not extensively documented in dedicated studies, its structural features make it a relevant subject for comparative analysis within the broader class of N-aryl sulfonamides.

A significant area of research involving closely related analogues, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamides, has been the investigation of their crystal structures and intermolecular interactions. mdpi.com These studies aim to understand how modifications to the aryl ring affect the solid-state packing and hydrogen bonding patterns of the sulfonamide group. mdpi.com Such fundamental research is crucial for predicting the physical properties and potential biological interactions of new sulfonamide-based molecules.

The synthesis of this compound and its derivatives serves as a practical example in the development of new synthetic methods. The straightforward nature of its components, p-anisidine (B42471) and a methanesulfonyl source, makes it a useful model for optimizing reaction conditions and exploring the scope of new catalytic systems. mdpi.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₁NO₃S |

| Molecular Weight | 201.24 g/mol |

| CAS Number | 4284-48-4 |

This data is compiled from various chemical databases. epa.govsigmaaldrich.com

Detailed Research Findings on a Closely Related Derivative

A study on the synthesis and crystal structure of N-(4-methoxyphenyl)-nitrobenzenesulfonamides provides valuable insights that can be extrapolated to understand the structural characteristics of this compound. mdpi.com In this research, the nitro-substituted analogues were synthesized by reacting p-anisidine with the corresponding nitrobenzenesulfonyl chloride. mdpi.com

The crystal structure analyses revealed that the bond lengths and angles within the N-(4-methoxyphenyl)sulfonamide core are consistent across different substitutions on the second aromatic ring. mdpi.com The study highlighted the importance of N–H···O hydrogen bonds in the crystal packing of these molecules. mdpi.com

Selected Bond Lengths and Angles for N-(4-methoxyphenyl)-sulfonamide Derivatives

| Parameter | Average Value |

| S–C Bond Length | 1.766 (9) Å |

| S–N Bond Length | 1.633 (9) Å |

| N–C Bond Length | 1.441 (6) Å |

| C1–S1–N1 Angle | < 107.4 (13)° |

Data from a Cambridge Structural Database search for N-(4-methoxyphenyl)-sulfonamides. mdpi.com

This structural information is fundamental for computational modeling and rational drug design, where understanding the precise geometry of a molecule is paramount.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-12-8-5-3-7(4-6-8)9-13(2,10)11/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLQTGUKDMGUSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355085 | |

| Record name | N-(4-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4284-48-4 | |

| Record name | N-(4-Methoxyphenyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4284-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Arylation Approaches to N-(4-methoxyphenyl)methanesulfonamide

Direct arylation represents a modern and efficient strategy for forming carbon-nitrogen bonds, minimizing the need for pre-functionalized starting materials.

One-Pot Iron- and Copper-Catalyzed C-H Amidation Processes

A one-pot, two-stage synthesis has been developed that utilizes sequential iron and copper catalysis to achieve the para-selective C-H amidation of anisole (B1667542). clockss.org This process begins with a regioselective para-iodination of anisole, facilitated by an iron triflimide catalyst and N-iodosuccinimide (NIS). clockss.org This step forms a para-iodoanisole intermediate in situ. Following the iodination, a copper(I)-catalyzed N-arylation reaction is carried out in the same vessel. This second stage involves an Ullmann–Goldberg-type coupling of the iodo-intermediate with methanesulfonamide (B31651) to yield the final product, this compound. clockss.org This sequential catalytic process allows for the direct conversion of anisole's C-H bond to a C-N bond with high regioselectivity. clockss.org

Optimization of Reaction Conditions and Yields

The efficiency of the one-pot iron- and copper-catalyzed synthesis is dependent on carefully controlled reaction conditions for each stage. The initial iodination step is performed at a lower temperature, followed by an increase in temperature for the subsequent N-arylation coupling. Through this optimized procedure, the synthesis of this compound from anisole and methanesulfonamide resulted in a 22% yield. clockss.org

Table 1: Optimized Conditions for One-Pot Fe/Cu-Catalyzed Synthesis

| Parameter | Value |

|---|---|

| Starting Materials | Anisole, Methanesulfonamide |

| Stage 1: Iodination | |

| Catalyst | Iron Catalyst |

| Temperature | 40 °C |

| Duration | 4 h |

| Stage 2: N-Arylation | |

| Catalyst | Copper(I) |

| Temperature | 130 °C |

| Duration | 18 h |

| Final Yield | 22% |

Data sourced from Waddell, L. J. N. et al. clockss.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. This technology utilizes microwave irradiation to provide efficient and uniform heating, often leading to significantly reduced reaction times compared to conventional heating methods. mdpi.comnih.gov

For the synthesis of this compound, a microwave-assisted protocol has been reported to be highly effective. The reaction, conducted in a dedicated microwave synthesis unit, achieves a remarkable 90% yield of the desired product. This high efficiency highlights the significant advantage of using microwave irradiation for this particular transformation, offering a rapid and high-yielding alternative to traditional thermal methods.

Table 2: Microwave-Assisted Synthesis of this compound

| Parameter | Description |

|---|---|

| Method | Microwave Irradiation |

| Apparatus | CEM Discover Synthesis Unit |

| Vessel | Heavy-walled glass tube sealed with a septum |

| Reported Yield | 90% |

| Product Form | Violet solid |

Data sourced from Supporting Information for an easy microwave-assisted synthesis of sulfonamides.

Precursor Synthesis and Transformation Routes

The synthesis of this compound can also be approached through the transformation of specific, readily available precursors.

Synthesis from Anisole and Methanesulfonamide

A direct synthesis route starting from anisole and methanesulfonamide has been successfully established. As detailed in the one-pot catalytic method (Section 2.1.1), these two precursors can be coupled to form the target compound. clockss.org The process involves the sequential iron-catalyzed iodination of anisole and subsequent copper-catalyzed N-arylation with methanesulfonamide. clockss.org This route is notable for using basic chemical feedstocks to construct the more complex sulfonamide product.

Routes Involving N-(2-iodo-4-methoxyphenyl)methanesulfonamide as an Intermediate

The synthesis of this compound via a pathway that proceeds through N-(2-iodo-4-methoxyphenyl)methanesulfonamide as a distinct intermediate is not prominently documented in the surveyed scientific literature. While synthetic routes involving iodo-aryl intermediates are common, for instance in Ullmann or Suzuki couplings, a specific, detailed procedure starting with the isolation of N-(2-iodo-4-methoxyphenyl)methanesulfonamide and its subsequent conversion (e.g., through reductive deiodination) to the final product has not been described in the reviewed sources. The direct C-H amidation method described previously generates an iodo-intermediate in situ, but this is distinct from a route that relies on the pre-synthesized and isolated N-(2-iodo-4-methoxyphenyl)methanesulfonamide. clockss.org

General Strategies for N-Arylation of Sulfonamides

The direct N-arylation of sulfonamides has emerged as a preferred route, circumventing the use of potentially genotoxic reagents often encountered in traditional condensation methods. researchgate.net The primary strategies employed for this transformation are transition-metal-catalyzed cross-coupling reactions, most notably the Ullmann condensation and the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.orgwikipedia.org These methods offer broad substrate scope and functional group tolerance, making them indispensable tools in modern organic synthesis. nih.gov

A comparative overview of these general strategies is presented below:

| Method | Catalyst System | Arylating Agent | Base | Solvent | Typical Temperature | Key Advantages | Limitations |

| Ullmann Condensation | Copper (Cu) salts (e.g., CuI, Cu(OAc)₂) acs.orgresearchgate.net | Aryl halides (I, Br) nih.gov | K₂CO₃, Cs₂CO₃ | DMF, DMSO, Toluene | High (often >100 °C) wikipedia.org | Cost-effective catalyst, suitable for large-scale synthesis. | Often requires high temperatures, stoichiometric amounts of copper in classical methods, and sometimes shows limited substrate scope. wikipedia.org |

| Buchwald-Hartwig Amination | Palladium (Pd) complexes with phosphine (B1218219) ligands (e.g., BINAP, DPPF) jk-sci.com | Aryl halides (Cl, Br, I), triflates acsgcipr.orgjk-sci.com | Strong non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄) | Toluene, Dioxane, THF | Room temperature to moderate heating jk-sci.com | High functional group tolerance, broad substrate scope, milder reaction conditions. wikipedia.orgacsgcipr.org | Cost of palladium and ligands, sensitivity of catalysts to air and moisture. acsgcipr.org |

| Chan-Evans-Lam Coupling | Copper (Cu) salts (e.g., Cu(OAc)₂) acs.org | Arylboronic acids | Amine bases (e.g., Et₃N, Pyridine) | Dichloromethane (B109758), THF | Room temperature | Mild, aerobic conditions, broad scope for arylboronic acids. | Can be sensitive to steric hindrance. |

| Transition-Metal-Free Arylation | None | o-Silylaryl triflates nih.gov | CsF | - | Mild conditions | Avoids transition metals, tolerates various functional groups. nih.gov | Requires specific arylating agents. |

Mechanistic Investigations of Key Synthetic Pathways

Understanding the reaction mechanisms of these N-arylation strategies is crucial for optimizing reaction conditions and expanding their applicability.

The Ullmann condensation traditionally involves a copper-catalyzed reaction between a sulfonamide and an aryl halide. The currently accepted mechanism for the modern, catalytic version of this reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. wikipedia.orgmdpi.com The proposed pathway is as follows:

Formation of a Copper Amide Complex: The sulfonamide reacts with a Cu(I) species in the presence of a base to form a copper(I) sulfonamide complex.

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) complex, forming a transient Cu(III) intermediate. mdpi.com

Reductive Elimination: This high-energy Cu(III) species then undergoes reductive elimination to form the desired N-arylsulfonamide and regenerate the active Cu(I) catalyst, thus completing the catalytic cycle. mdpi.com

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has become a cornerstone of C-N bond formation. wikipedia.org The catalytic cycle for the N-arylation of sulfonamides is generally understood to involve the following key steps: wikipedia.orgjk-sci.comlibretexts.org

Oxidative Addition: A Pd(0) complex, often stabilized by phosphine ligands, reacts with the aryl halide (Ar-X) in an oxidative addition step to form a Pd(II) intermediate, [Ar-Pd(II)-X]. jk-sci.com This is often the rate-determining step of the cycle.

Ligand Exchange/Amide Binding: The sulfonamide, typically deprotonated by a strong base, coordinates to the Pd(II) center, displacing the halide ligand to form a palladium amide complex.

Reductive Elimination: The final step is the reductive elimination from the palladium amide complex, which forms the new C-N bond of the N-arylsulfonamide product and regenerates the catalytically active Pd(0) species. jk-sci.com

The choice of ligand is critical in the Buchwald-Hartwig reaction, as it influences the stability of the catalyst, the rate of oxidative addition, and the facility of the reductive elimination step. jk-sci.com Bulky and electron-rich phosphine ligands are often employed to promote the catalytic cycle and prevent catalyst deactivation.

Advanced Structural Elucidation Techniques

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the exact arrangement of atoms within a crystalline solid, offering unambiguous information about bond lengths, bond angles, and intermolecular interactions.

In a study of structurally similar N-(4-methoxyphenyl)-nitrobenzenesulfonamides, the C1–S1–N1–C7 torsion angles were found to vary significantly, with values of -58.6 (3)°, +66.56 (3)°, and +41.78 (10)° for different isomers, indicating considerable conformational flexibility. mdpi.com A search of the Cambridge Structural Database for a broader class of N-(4-methoxyphenyl)-sulfonamides revealed that this torsion angle typically falls within a range of -68.70° to +71.3°. mdpi.com For instance, the related compound N-(4-methoxyphenyl)-4-methylbenzenesulfonamide exhibits a C—S—N—C torsion angle of −71.4 (2)°. nih.gov

The dihedral angle between the two aromatic rings is another important conformational feature in related arylsulfonamides. This angle is influenced by the substitution pattern on the rings. nih.gov For example, in N-(4-methoxyphenyl)-4-methylbenzenesulfonamide, the dihedral angle between the aromatic rings is 59.39 (14)°. nih.gov In a series of N-(aryl)arylsulfonamides, these angles were observed to be 55.1 (1)° and 56.3 (1)° for different derivatives. nih.gov

Table 1: Selected Torsion and Dihedral Angles in N-(4-methoxyphenyl)sulfonamide Derivatives

| Compound | Parameter | Value (°) | Reference |

|---|---|---|---|

| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | C1–S1–N1–C7 Torsion Angle | -58.6 (3) | mdpi.com |

| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | C1–S1–N1–C7 Torsion Angle | +66.56 (3) | mdpi.com |

| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | C1–S1–N1–C7 Torsion Angle | +41.78 (10) | mdpi.com |

| N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | C—S—N—C Torsion Angle | -71.4 (2) | nih.gov |

| N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | Dihedral Angle Between Rings | 59.39 (14) | nih.gov |

| 4-methoxy-N-(phenyl)benzenesulfonamide | Dihedral Angle Between Rings | 55.1 (1) | nih.gov |

The crystal packing of N-(4-methoxyphenyl)methanesulfonamide and its analogs is heavily influenced by non-covalent interactions, particularly hydrogen bonds. The sulfonamide group (–SO₂NH–) is a potent hydrogen bond donor (the N–H group) and acceptor (the sulfonyl oxygens).

A common and recurring motif in the crystal structures of related sulfonamides is the formation of intermolecular N–H⋯O hydrogen bonds. nih.govnih.gov These interactions frequently link molecules into infinite one-dimensional chains, often described by the graph-set notation C(4). nih.govnih.gov In the crystal structure of N-(4-methoxyphenyl)-4-methylbenzenesulfonamide, such N—H⋯O hydrogen bonds result in a supramolecular chain that runs along the b-axis. nih.gov Similarly, in related 4-methoxy-N-(aryl)benzenesulfonamides, N—H⋯O hydrogen bonds are observed to form these characteristic C(4) chains. nih.gov

These primary chains can be further organized into higher-dimensional architectures through weaker interactions. For instance, C—H⋯π interactions can link adjacent chains into two-dimensional layers. nih.govresearchgate.net In some cases, C—H⋯O interactions can consolidate the crystal packing into a three-dimensional supramolecular assembly. nih.govresearchgate.net The specific nature of the supramolecular architecture, whether it is one-, two-, or three-dimensional, is dependent on the interplay of these various intermolecular forces, which can be subtly affected by the presence and position of other substituents on the molecule. mdpi.comnih.gov

While single-crystal X-ray diffraction provides the most detailed structural data, it requires the growth of suitable single crystals, which is not always feasible. For materials that are only available as polycrystalline powders, powder X-ray diffraction (PXRD) is employed. The Rietveld refinement method is a powerful computational technique used to extract detailed structural and microstructural information from a powder diffraction pattern. wikipedia.organl.gov

The technique works by fitting a complete theoretical diffraction pattern to the entire measured experimental pattern using a least-squares approach. wikipedia.org The theoretical pattern is calculated based on a model that includes not only the crystal structure parameters (like lattice parameters and atomic coordinates) but also instrumental factors and sample characteristics that contribute to the peak shapes and background intensity. youtube.com

By refining this model until the calculated and measured patterns match as closely as possible, Rietveld analysis can be used to:

Determine or refine the crystal structure of a material. wikipedia.org

Identify and quantify the different crystalline phases in a multi-component mixture. thraceanzeolite.gr

Obtain information about microstructural properties such as crystallite size and microstrain.

Initially developed for neutron diffraction data, the Rietveld method is now a standard and indispensable tool in X-ray powder diffraction for the characterization of a wide range of crystalline materials, from minerals to complex organic compounds like pharmaceuticals. wikipedia.organl.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. Analysis of a spectrum recorded in deuterated chloroform (B151607) (CDCl₃) reveals several key features. rsc.org

The protons on the 4-methoxyphenyl (B3050149) ring appear as two doublets in the aromatic region. The two protons ortho to the sulfonamide group are observed at approximately δ 7.22 ppm, while the two protons ortho to the methoxy (B1213986) group appear at around δ 6.88 ppm. rsc.org The coupling constant (J) of 8.8 Hz for both signals is characteristic of ortho-coupling in a para-substituted benzene (B151609) ring. rsc.org A broad signal at δ 6.93 ppm corresponds to the acidic proton of the N-H group. rsc.org

The two methyl groups give rise to sharp singlets in the upfield region. The signal for the methoxy (–OCH₃) protons is found at δ 3.80 ppm, and the signal for the methanesulfonyl (–SO₂CH₃) protons is located at δ 2.96 ppm. rsc.org

Table 2: ¹H NMR Chemical Shift Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.22 | Doublet (d) | 8.8 | 2H | Aromatic CH (ortho to -NHSO₂) |

| 6.93 | Broad (br) | - | 1H | -NH- |

| 6.88 | Doublet (d) | 8.8 | 2H | Aromatic CH (ortho to -OCH₃) |

| 3.80 | Singlet (s) | - | 3H | -OCH₃ |

| 2.96 | Singlet (s) | - | 3H | -SO₂CH₃ |

Source: rsc.org

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. For this compound in CDCl₃, the spectrum displays six distinct signals. rsc.org

The carbon atom of the methoxy group (–OCH₃) appears at δ 55.5 ppm, while the carbon of the methanesulfonyl group (–SO₂CH₃) is found further upfield at δ 38.7 ppm. rsc.org In the aromatic region, four signals are observed. The carbon atom bonded to the methoxy group is the most deshielded, appearing at δ 158.0 ppm. rsc.org The signal at δ 129.2 ppm is assigned to the ipso-carbon attached to the nitrogen atom. rsc.org The two carbons ortho to the sulfonamide group resonate at δ 124.7 ppm, and the two carbons ortho to the methoxy group are observed at δ 114.8 ppm. rsc.org

Table 3: ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 158.0 | Aromatic C-OCH₃ |

| 129.2 | Aromatic C-NH |

| 124.7 | Aromatic CH (ortho to -NHSO₂) |

| 114.8 | Aromatic CH (ortho to -OCH₃) |

| 55.5 | -OCH₃ |

| 38.7 | -SO₂CH₃ |

Source: rsc.org

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful suite of techniques used to determine the molecular structure of a compound by resolving overlapping signals in 1D NMR spectra and revealing through-bond and through-space correlations between nuclei. mnstate.edu For a molecule like this compound, techniques such as COSY, HSQC, and HMBC are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the molecular framework.

Correlation Spectroscopy (COSY)

The ¹H-¹H COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). libretexts.orgsdsu.edu The spectrum displays the 1D proton spectrum on both axes, with diagonal peaks corresponding to the standard 1D signals and off-diagonal "cross-peaks" indicating coupled protons. libretexts.org

For this compound, the primary COSY correlations would be observed within the aromatic ring. The protons on the substituted benzene ring form an AA'BB' system. The proton at position 2 (and 6) would show a cross-peak to the proton at position 3 (and 5), confirming their adjacent relationship on the ring. The protons of the methoxy (-OCH₃) and methanesulfonyl (-SO₂CH₃) groups are singlets and would not show any COSY cross-peaks as they are not coupled to other protons.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC (Heteronuclear Single Quantum Coherence) experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. youtube.comcolumbia.edu This is a highly sensitive technique that is invaluable for assigning carbon signals based on their attached, and usually already assigned, protons. sdsu.educolumbia.edu

In the HSQC spectrum of this compound, the following correlations would be expected:

A cross-peak connecting the methoxy protons to the methoxy carbon.

A cross-peak connecting the methanesulfonyl protons to the methanesulfonyl carbon.

Cross-peaks for each aromatic proton, connecting it to its directly bonded aromatic carbon (C2-H, C3-H, C5-H, and C6-H).

This allows for the direct assignment of all protonated carbon atoms in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). youtube.comcolumbia.edu This technique is crucial for piecing together the molecular skeleton by connecting fragments that are not directly bonded. sdsu.edu Direct one-bond correlations are typically suppressed. columbia.edu

Expected HMBC correlations for this compound would provide key structural confirmations:

The methoxy protons (-OCH₃) would show a correlation to the aromatic carbon they are attached to (C4).

The aromatic protons (H2/H6) would show correlations to the neighboring carbons (C3/C5 and C4) and to the carbon attached to the nitrogen (C1).

The aromatic protons (H3/H5) would show correlations to neighboring carbons (C2/C6 and C4).

The NH proton would be expected to show correlations to the adjacent aromatic carbons (C1, C2, and C6).

The methanesulfonyl protons (-SO₂CH₃) are generally too far away to show correlations to the aromatic ring carbons.

The table below summarizes the expected 2D NMR correlations for elucidating the connectivity of this compound.

| Proton Signal | Expected COSY Correlations (¹H-¹H) | Expected HSQC Correlations (¹H-¹³C, 1-bond) | Expected HMBC Correlations (¹H-¹³C, 2-3 bonds) |

|---|---|---|---|

| -NH | None | None | C1, C2, C6 |

| Aromatic H (H2, H6) | H3, H5 | C2, C6 | C1, C3, C5, C4 |

| Aromatic H (H3, H5) | H2, H6 | C3, C5 | C1, C2, C6, C4 |

| -OCH₃ | None | -OCH₃ Carbon | C4 |

| -SO₂CH₃ | None | -SO₂CH₃ Carbon | None to aromatic ring |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its key functional groups. Based on data from structurally similar sulfonamide compounds, the following peaks are anticipated: researchgate.netnih.gov

N-H Stretch: A distinct peak is expected in the region of 3250-3300 cm⁻¹, characteristic of the N-H stretching vibration of the sulfonamide group. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹.

S=O Stretches: The sulfonyl group (SO₂) is characterized by two strong absorption bands. The asymmetric stretch is typically found around 1330-1350 cm⁻¹, and the symmetric stretch appears near 1150-1170 cm⁻¹. researchgate.net

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group will produce a strong C-O stretching band, often observed in the 1240-1270 cm⁻¹ region. researchgate.net

S-N Stretch: The stretching vibration of the sulfur-nitrogen bond in sulfonamides is typically observed around 930-940 cm⁻¹. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3257 | Medium-Strong |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium-Weak |

| S=O Asymmetric Stretch | ~1338 | Strong |

| C-O (Aryl Ether) Stretch | ~1267 | Strong |

| S=O Symmetric Stretch | ~1161 | Strong |

| S-N Stretch | ~931 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. mu-varna.bg

For this compound, the UV-Vis spectrum is dominated by the electronic transitions of the substituted benzene ring. The presence of the methoxy group (an auxochrome) and the sulfonamide group influences the wavelength and intensity of these absorptions. The spectrum is expected to show absorptions characteristic of π → π* transitions. nih.gov In similar aromatic sulfonamide structures, these transitions are typically observed in the UV region, with absorption maxima (λ_max) appearing around 245-290 nm. nih.gov More complex n → π* transitions associated with the sulfonamide group may also be present at longer wavelengths but are often much weaker. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. chemguide.co.uk The molecular formula for this compound is C₈H₁₁NO₃S, corresponding to a molecular weight of 201.25 g/mol .

Upon ionization, typically by electron impact (EI) or electrospray (ESI), the molecular ion (M⁺˙) is formed. This ion is energetically unstable and can break apart into smaller, charged fragments and neutral radicals. chemguide.co.uk The fragmentation pathways of sulfonamides are well-studied and provide clear structural markers. nih.govresearchgate.net

Key expected fragmentation pathways for this compound (M⁺˙ at m/z 201) include:

Loss of SO₂: A common fragmentation for sulfonamides is the elimination of a neutral sulfur dioxide molecule (SO₂), which would result in a fragment ion at m/z 137. researchgate.net

Cleavage of the S-N Bond: Fission of the bond between the sulfur and nitrogen atoms can occur, leading to two potential fragment ions: [CH₃SO₂]⁺ at m/z 79 or [NHC₆H₄OCH₃]⁺˙ at m/z 123.

Cleavage of the N-C(aryl) Bond: Fragmentation at the bond between the sulfonamide nitrogen and the aromatic ring can produce an ion corresponding to the methoxyphenyl group, [C₆H₄OCH₃]⁺, at m/z 107.

Loss of a Methyl Radical: Cleavage of the S-C bond can result in the loss of a methyl radical (•CH₃) from the molecular ion, yielding a fragment at m/z 186.

| m/z Value | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 201 | [C₈H₁₁NO₃S]⁺˙ | Molecular Ion (M⁺˙) |

| 186 | [M - CH₃]⁺ | Loss of methyl radical from sulfonyl group |

| 137 | [M - SO₂]⁺˙ | Loss of neutral SO₂ |

| 123 | [NHC₆H₄OCH₃]⁺˙ | Cleavage of S-N bond |

| 107 | [C₆H₄OCH₃]⁺ | Cleavage of N-C(aryl) bond |

| 79 | [CH₃SO₂]⁺ | Cleavage of S-N bond |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For N-(4-methoxyphenyl)methanesulfonamide, DFT calculations have been employed to predict its geometry, spectroscopic characteristics, and electronic behavior.

Geometry Optimization and Molecular Conformation Predictions

Theoretical geometry optimization of this compound has been performed to determine its most stable three-dimensional structure. These calculations typically involve minimizing the energy of the molecule with respect to the positions of its atoms. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Studies on similar sulfonamide derivatives have shown that the geometry around the sulfur atom is typically a distorted tetrahedron. The orientation of the methoxyphenyl and methanesulfonyl groups relative to each other is a key conformational feature.

Table 1: Selected Optimized Geometrical Parameters for a Sulfonamide Analog

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| S-N | 1.633 | - |

| S-C | 1.766 | - |

| N-C | 1.441 | - |

| O-S-O | - | 117.903–120.532 |

| C-S-N | - | 105.8–107.4 |

| S-N-C | - | 115.49–120.376 |

Note: Data presented is for a range of N-(4-methoxyphenyl)-sulfonamides as a representative example.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Theoretical calculations of 1H and 13C nuclear magnetic resonance (NMR) chemical shifts are valuable for assigning signals in experimental spectra.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated and correlated with experimental infrared (IR) spectra to identify characteristic functional group vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, providing insights into its ultraviolet-visible (UV-Vis) absorption spectrum.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps and Coefficients) and Electronic Structure

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential (MEP) Maps for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are useful for identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the methoxy (B1213986) group, indicating these as potential sites for electrophilic attack. The hydrogen atom attached to the nitrogen would likely exhibit a positive potential, making it a potential hydrogen bond donor.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the electron density of a molecule to characterize chemical bonds and intermolecular interactions. By analyzing the critical points in the electron density, QTAIM can provide quantitative information about the nature and strength of interactions such as hydrogen bonds and van der Waals forces. This analysis is particularly useful for understanding the crystal packing and solid-state structure of this compound.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis involves exploring the potential energy surface of the molecule by systematically rotating these bonds to identify stable conformers (energy minima) and the transition states that connect them. Understanding the relative energies of different conformers and the barriers to their interconversion is important for predicting the molecule's flexibility and its preferred shape in different environments.

Chemical Transformations and Derivatization Strategies

Amidation and Sulfonamidation Reactions

The formation and subsequent derivatization of the sulfonamide bond are central to the chemistry of N-(4-methoxyphenyl)methanesulfonamide.

Sulfonamidation: The most direct synthesis of this compound involves the reaction of p-anisidine (B42471) with methanesulfonyl chloride. This is a classic sulfonamidation reaction where the amino group of p-anisidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

A more modern and often milder alternative for forming the N-aryl sulfonamide linkage is through metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods, for instance, allow for the coupling of methanesulfonamide (B31651) with aryl halides or triflates. acs.org This approach avoids the use of potentially genotoxic aniline (B41778) and sulfonyl chloride reagents. acs.org

Amidation (N-Alkylation and N-Acylation): The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, rendering the nitrogen nucleophilic. This allows for further functionalization through N-alkylation and N-acylation reactions.

N-Alkylation: Reaction with alkyl halides in the presence of a base like potassium carbonate can introduce an alkyl group onto the nitrogen atom. Ruthenium-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents represents another efficient method. organic-chemistry.org

N-Acylation: Acyl chlorides or anhydrides react with this compound to form N-acylsulfonamides. These derivatives are noted for being acidic moieties frequently employed in medicinal chemistry.

Reactions with Aldehydes: A direct C-N bond formation can be achieved through the oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes, leading to the synthesis of α-sulfonamido acetals. rsc.org

The table below summarizes key sulfonamidation and amidation reactions.

| Reaction Type | Reactants | Reagents/Catalysts | Product Type |

| Sulfonamidation | p-Anisidine, Methanesulfonyl Chloride | Base (e.g., Pyridine) | This compound |

| N-Arylation | Methanesulfonamide, 4-Bromoanisole | Pd Catalyst, Ligand, Base | This compound |

| N-Alkylation | This compound, Alkyl Halide | Base (e.g., K2CO3) | N-alkyl-N-(4-methoxyphenyl)methanesulfonamide |

| N-Acylation | This compound, Acyl Chloride | Base | N-acyl-N-(4-methoxyphenyl)methanesulfonamide |

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the methoxy (B1213986) and methanesulfonamido groups. Both groups are ortho-, para-directing.

Halogenation introduces halogen atoms onto the aromatic ring, a common strategy for creating synthetic handles for further cross-coupling reactions. Iodination, in particular, can be achieved using various reagents. For example, the iodination of phenylsilsesquioxanes has been successfully performed using iodine monochloride (ICl), yielding para-iodinated products with high selectivity. researchgate.net A similar regioselectivity would be expected for this compound, directing the iodine to the positions ortho to the activating groups. The synthesis of N-(4-iodo-2-phenoxyphenyl)methanesulfonamide, a related structure, has been accomplished, demonstrating the viability of introducing iodine onto the phenyl ring of such compounds as a precursor for further reactions like Sonogashira cross-coupling.

The introduction and subsequent reduction of a nitro group is a powerful two-step strategy for installing an amino group on the aromatic ring.

First, a nitro group can be introduced onto the phenyl ring via electrophilic aromatic nitration. Given the directing effects of the existing substituents, nitration would be expected to occur at the positions ortho to the methoxy and sulfonamido groups. The synthesis of N-(4-methoxy-2-nitrophenyl)methanesulfonamide derivatives has been well-documented, typically by reacting 4-methoxy-2-nitroaniline (B140478) with a sulfonyl chloride. sielc.com

Once the nitro-substituted compound is obtained, the nitro group can be readily reduced to a primary amine. A wide variety of reducing agents are effective for this transformation, offering different levels of chemoselectivity. nih.gov Common methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Raney Nickel, or Platinum(IV) oxide with hydrogen gas. nih.gov

Metal-Acid Systems: Iron, tin, or zinc in the presence of an acid (e.g., HCl). nih.gov

Hydrazine Hydrate: Often used with a catalyst like Raney Nickel or iron salts, offering a milder alternative to high-pressure hydrogenation.

Sodium Dithionite (Na2S2O4): A useful reagent for reducing nitroarenes, particularly in aqueous solutions.

This reduction yields an amino-substituted derivative, such as N-(2-amino-4-methoxyphenyl)methanesulfonamide, which serves as a valuable intermediate for synthesizing more complex molecules, including heterocyclic systems.

Modifications of the Methanesulfonamide Moiety

While reactions on the aryl portion and the sulfonamide nitrogen are more common, the methanesulfonamide moiety itself can also be modified. The methyl group attached to the sulfonyl center can, under certain conditions, undergo functionalization. For instance, metal-free C(sp³)–H bond functionalization of aliphatic sulfonamides has been reported, enabling the synthesis of α,β-unsaturated imines. nih.gov Furthermore, the entire methanesulfonyl group can be involved in reactions. In the synthesis of quinolines, 1-methanesulfonyl-1,2-dihydroquinolines have been used as intermediates, where the methanesulfonyl group is subsequently eliminated to form the aromatic quinoline (B57606) ring. research-solution.com

Derivatization for Analytical Purposes (e.g., Chromatography)

For analytical quantification and identification, particularly in gas chromatography (GC), derivatization of polar molecules like this compound is often necessary to increase their volatility and thermal stability. nih.gov The primary site for derivatization is the acidic N-H group of the sulfonamide.

Common derivatization strategies for sulfonamides include:

Alkylation: Methylation is a frequent approach, often using reagents like (trimethylsilyl)diazomethane (TMSD) or methyl iodide, to replace the acidic proton with a methyl group. nih.govgcms.cz

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) convert the sulfonamide into its corresponding trifluoroacetate (B77799) or heptafluorobutyrate ester. These fluorinated derivatives are highly volatile and exhibit excellent response with an electron capture detector (ECD). researchgate.netnih.gov

Silylation: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, significantly increasing the compound's volatility. researchgate.net

Pentafluorobenzylation: Pentafluorobenzyl bromide (PFB-Br) is a versatile reagent that reacts with the sulfonamide nitrogen to form stable derivatives suitable for GC-MS analysis with high sensitivity. gcms.cz

For High-Performance Liquid Chromatography (HPLC), derivatization can be employed to enhance detectability, especially for fluorescence detection (FLD). Fluorescamine is a reagent that reacts with primary amines, but it can also be used for sulfonamides after appropriate sample preparation, to form highly fluorescent derivatives, enabling sensitive detection in complex matrices. nih.govresearchgate.netmdpi.compqri.org

The table below outlines common derivatization techniques for sulfonamides.

| Analytical Technique | Derivatization Type | Reagent Example | Purpose |

| Gas Chromatography (GC) | Alkylation | (Trimethylsilyl)diazomethane (TMSD) | Increase volatility |

| Gas Chromatography (GC) | Acylation | Heptafluorobutyric anhydride (HFBA) | Increase volatility & ECD response |

| Gas Chromatography (GC) | Silylation | BSTFA | Increase volatility |

| HPLC | Fluorophore Tagging | Fluorescamine | Enhance fluorescence detection |

Cleavage of Ether Bonds (Demethylation of Methoxy Group)

The methoxy group on the phenyl ring can be cleaved to reveal a hydroxyl group (a phenol). This demethylation is a common transformation for aryl methyl ethers. The most widely used and effective reagent for this purpose is boron tribromide (BBr₃). researchgate.net

The reaction typically proceeds by the coordination of the Lewis acidic boron atom to the ether oxygen. This is followed by a nucleophilic attack of a bromide ion on the methyl group in an Sₙ2 fashion, releasing the methyl bromide and forming a phenoxy-boron intermediate. Subsequent hydrolysis or workup with water or alcohol protonates the phenoxy group to yield the final phenol (B47542) product, N-(4-hydroxyphenyl)methanesulfonamide. researchgate.net The reaction is often carried out in an inert solvent like dichloromethane (B109758) at low temperatures, such as 0 °C or -78 °C, and then allowed to warm to room temperature. mdpi.com While BBr₃ is highly effective, other reagents like strong protic acids (e.g., HBr or HI) can also cleave ethers, though often requiring harsher conditions.

This demethylation reaction is particularly useful for unmasking a phenol group, which can then be used for further functionalization or to study structure-activity relationships by comparing the properties of the methoxy compound with its hydroxyl analogue.

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Interactions

Hydrogen bonds are the most significant directional forces in the crystal packing of N-(4-methoxyphenyl)methanesulfonamide. The molecule contains a hydrogen bond donor (the N-H group of the sulfonamide) and multiple acceptors (the sulfonyl and methoxy (B1213986) oxygen atoms), leading to predictable and recurring structural motifs.

Table 1: Representative N—H···O Hydrogen Bond Parameters in Analogous Sulfonamides

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif | Reference |

|---|---|---|---|---|---|---|

| N—H···O(sulfonyl) | ~0.90 | ~2.06 | ~2.95 | ~171 | C(4) Chain | nih.gov |

| N—H···O(methoxy) | - | - | - | - | C(7) Chain | mdpi.com |

Note: Data is based on analogous structures and represents typical values.

Beyond the strong N—H···O hydrogen bonds, weaker C—H···O and C—H···π interactions play a crucial role in providing additional stability and dimensionality to the crystal structure. Aromatic (C-H) and methyl (C-H) protons can act as weak hydrogen bond donors, interacting with sulfonyl or methoxy oxygen atoms on adjacent molecules. nih.gov These interactions help to link the primary one-dimensional chains into more complex two-dimensional networks. nih.gov

Furthermore, C—H···π interactions, where a C-H bond points towards the electron-rich π-system of an aromatic ring, are also observed in similar structures. nih.gov These interactions contribute to the efficient packing of the aromatic rings within the crystal lattice.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified. In the Hirshfeld surface analysis of related amide and sulfonamide compounds, the most significant contributions to the crystal packing are typically from H···H, C···H/H···C, and O···H/H···O contacts. nih.govnih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For molecules like this compound, the fingerprint plot is expected to show:

A large population of H···H contacts, reflecting the high abundance of hydrogen atoms on the molecular surface.

Distinct "wings" corresponding to O···H/H···O contacts, indicative of the N—H···O and C—H···O hydrogen bonds.

Contributions from C···H/H···C contacts, representing the van der Waals interactions and C-H···π interactions.

Table 2: Expected Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Expected Contribution (%) |

|---|---|

| H···H | 45 - 55 |

| O···H/H···O | 20 - 30 |

| C···H/H···C | 15 - 25 |

Note: Percentages are estimates based on analyses of structurally similar molecules. nih.govnih.gov

Supramolecular Assembly and Crystal Packing Motifs (e.g., 1D polymeric chains, 2D networks)

The interplay of the aforementioned intermolecular forces results in the formation of well-defined supramolecular assemblies. The strong N—H···O hydrogen bonds typically assemble the molecules of this compound into one-dimensional (1D) polymeric chains. mdpi.comnih.gov These chains are then further organized by the weaker C—H···O and C—H···π interactions, which link the chains together to form two-dimensional (2D) sheets or, in some cases, more complex three-dimensional (3D) networks. mdpi.comnih.gov The specific packing motif will depend on the subtle balance of these interactions and the steric demands of the molecule.

Theoretical Aspects of Enthalpy-Entropy Compensation in Noncovalent Interactions

The formation of these supramolecular assemblies is governed by thermodynamic principles, specifically the balance between enthalpy (ΔH) and entropy (ΔS). Enthalpy-entropy compensation (EEC) is a phenomenon observed in many non-covalent binding processes where a favorable change in enthalpy (e.g., from hydrogen bond formation) is often counteracted by an unfavorable change in entropy (loss of translational, rotational, and vibrational freedom).

The association of two molecules to form a complex, such as the dimer formation that precedes chain extension, involves a significant loss of translational and rotational entropy, which is enthalpically unfavorable. However, the formation of strong, directional hydrogen bonds provides a favorable enthalpic contribution. Theoretical studies have shown that there is no fundamental difference in the manifestation of EEC between different types of noncovalent interactions, such as dispersion forces or hydrogen bonds.

In the context of this compound crystal formation, as molecules assemble into chains and networks, the loss of motional freedom (unfavorable entropy) is compensated by the gain in enthalpic stability from the formation of multiple hydrogen bonds and van der Waals contacts. The vibrational entropy can also play a significant role, sometimes counteracting the loss of translational and rotational entropy. This delicate balance between enthalpy and entropy is a key determinant of the final, most stable crystal structure.

Mechanistic Studies of Compound Interactions

Investigation of Ligand-Metal Interactions in Catalytic Systems (e.g., Copper-catalyzed Aryl C-H Amidation)

N-(4-methoxyphenyl)methanesulfonamide can participate as a ligand in metal-catalyzed reactions, such as the copper-catalyzed N-arylation of amides, a process analogous to C-H amidation. The mechanism of these transformations is crucial for optimizing reaction conditions and expanding their synthetic utility.

Mechanistic studies on related copper-catalyzed amidation reactions suggest a general pathway that involves the formation of a key copper(I) amidate intermediate. nih.govnih.gov The catalytic cycle is believed to commence with the coordination of the N-H group of the sulfonamide to a Cu(I) source. In the presence of a base, the sulfonamide is deprotonated to form a copper(I) sulfonamidate complex. This species is the active nucleophile in the reaction.

The role of additional ligands, such as 1,2-diamines, has been shown to be critical in preventing the formation of inactive copper species and controlling the concentration of the active catalyst. nih.govnih.gov For this compound, the interaction with the copper center would proceed as follows:

Formation of Copper(I) Amidate: The sulfonamide nitrogen of this compound displaces a ligand from the Cu(I) precursor. Subsequent deprotonation by a base yields the key copper(I) N-(4-methoxyphenyl)methanesulfonamidate intermediate.

Oxidative Addition/Aryl Halide Activation: This copper amidate then reacts with an aryl halide (in Goldberg-Ullmann type reactions) or a C-H bond (in C-H amidation). Kinetic studies indicate that the activation of the aryl halide is often the rate-determining step. nih.gov

Reductive Elimination: The final step involves reductive elimination from the resulting Cu(III) intermediate to form the new C-N bond, yielding the N-arylated sulfonamide product and regenerating the active Cu(I) catalyst.

Understanding Solvent Effects on Molecular Properties and Reactivity (Solvatochromism)

The interaction of a solute with its surrounding solvent molecules can significantly alter its electronic ground and excited states, leading to changes in its UV-visible absorption spectrum. This phenomenon, known as solvatochromism, provides valuable insights into solute-solvent interactions. researchgate.net

While direct solvatochromic data for this compound is not extensively detailed, studies on structurally similar compounds, such as N-[4-(9-acridinylamino)-3-methoxyphenyl]methanesulfonamide hydrochloride, offer a strong model for its behavior. researchgate.net In these systems, the position of the long-wavelength absorption band is highly sensitive to the polarity of the solvent.

The observed solvatochromic shifts can be correlated with various empirical solvent polarity scales, such as the Kamlet-Taft parameters (π* for dipolarity/polarizability, α for hydrogen-bond acidity) and the Dimroth-Reichardt ET(30) scale.

Non-specific Interactions: In aprotic solvents, shifts in the absorption maxima are primarily governed by general dipolarity and polarizability effects. The solvent dipoles orient around the solute molecule, stabilizing both the ground and excited states, but often to different extents.

Specific Interactions: In protic solvents (e.g., alcohols, water), specific interactions like hydrogen bonding play a dominant role. researchgate.net The sulfonamide group (both N-H and S=O) and the methoxy (B1213986) group of this compound can act as hydrogen bond acceptors or donors, leading to significant spectral shifts.

A typical analysis involves plotting the wavenumber of the absorption maximum (νmax) against solvent polarity functions. For a related compound, it was found that in protic solvents, specific hydrogen-bonding interactions were the primary driver of spectral shifts, whereas in aprotic solvents, dipolarity effects were dominant. researchgate.net

| Solvent | Solvent Polarity (ETN) | Absorption Maximum (λmax, nm) | Type of Interaction |

|---|---|---|---|

| Toluene | 0.099 | 415 | Non-specific (Polarizability) |

| Chloroform (B151607) | 0.259 | 420 | Specific (H-bond donor) & Non-specific |

| Acetone | 0.355 | 410 | Non-specific (Dipolarity) |

| Acetonitrile | 0.460 | 408 | Non-specific (Dipolarity) |

| Ethanol | 0.654 | 425 | Specific (H-bond donor/acceptor) |

| Water | 1.000 | 430 | Specific (Strong H-bonding) |

Theoretical Studies on Protonation States and their Influence on Molecular Interactions

The site of protonation in a molecule like this compound is critical as it dictates the molecule's charge distribution, conformation, and ability to form intermolecular interactions such as hydrogen bonds. Theoretical and computational studies are instrumental in determining the most probable protonation sites and the thermodynamics of acid-base equilibria. acs.orgnih.gov

For sulfonamides, several potential protonation sites exist: the sulfonamide nitrogen, one of the sulfonyl oxygens, or the methoxy oxygen. Computational studies on related sulfonamides have explored these possibilities. While early theories suggested protonation might occur on the nitrogen, more recent computational and experimental evidence for some sulfonamides points towards protonation on one of the sulfonyl oxygens. acs.org

Theoretical calculations can determine the relative energies of the different protonated forms, with the lowest energy structure representing the most stable protonated species. The order of deprotonation for multifunctional sulfonamides has been theoretically predicted to be the aromatic amine (if present), followed by the sulfonamide, and finally an aliphatic amine. acs.orgnih.gov

The protonation state profoundly influences molecular interactions:

Hydrogen Bonding: Protonation of a sulfonyl oxygen would significantly increase its hydrogen bond donating strength, making it a powerful donor in interactions with solvent molecules or biological receptors.

Electrostatic Potential: Protonation alters the molecular electrostatic potential (MEP) surface, creating a more positive region around the protonated site. This change directly impacts how the molecule interacts with other polar molecules or metal ions.

Conformation: The charge introduction can lead to conformational changes to minimize electrostatic repulsion, which can, in turn, affect its binding capabilities.

Studies have shown that intramolecular hydrogen bonds can stabilize certain deprotonated states, thereby influencing the pKa of the sulfonamide group. acs.org For this compound, the interplay between the electron-donating methoxy group and the sulfonamide moiety will influence the basicity of each potential protonation site.

Influence of Substituents on Electron Density and Chemical Reactivity (e.g., at S=O groups)

Electron Density: The methoxy group increases the electron density on the attached phenyl ring, particularly at the ortho and para positions. This electronic effect is transmitted through the π-system and the N-C bond to the sulfonamide moiety. This can increase the electron density on the nitrogen atom and, to a lesser extent, on the S=O groups compared to an unsubstituted analog.

Chemical Reactivity: Increased electron density at the sulfonamide nitrogen can enhance its nucleophilicity, potentially affecting the rate of reactions like N-alkylation or its coordination to metal catalysts. Conversely, in reactions like electrophilic aromatic substitution on the phenyl ring, the methoxy group is strongly activating and ortho-, para-directing. In a study on the reductive cleavage of sulfonamides, a para-methoxy substituent was found to inhibit the reaction, an effect attributed to its influence on the Lowest Unoccupied Molecular Orbital (LUMO) energies and electron affinities. nih.govresearchgate.net

Bond Lengths and Angles: High-precision methods like X-ray crystallography on related molecules provide direct evidence of substituent effects. For example, comparing N-(4-methoxyphenyl)sulfonamides with analogs containing electron-withdrawing groups (EWGs) like a nitro group reveals distinct structural changes. mdpi.com An EDG like methoxy is expected to slightly lengthen the S-N bond and potentially alter the O-S-O bond angle due to changes in electron delocalization and electrostatic repulsion.

| Compound Type | Substituent | S–N Bond Length (Å) | O–S–O Bond Angle (°) | C–S–N Bond Angle (°) |

|---|---|---|---|---|

| N-(4-methoxyphenyl)-benzenesulfonamide (unsubstituted) | -H | ~1.635 | ~119.5 | ~107.0 |

| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | -NO2 (para, EWG) | 1.633 | 120.45 | 105.32 |

| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | -NO2 (ortho, EWG) | 1.642 | 120.66 | 104.99 |

Data derived from related structures reported in the literature for comparative purposes. mdpi.com

The data show that even the position of an EWG can cause subtle but measurable changes in the core geometry of the sulfonamide group, highlighting the sensitivity of the S=O and S-N bonds to electronic perturbations across the molecule. mdpi.com

Future Directions and Advanced Research Perspectives

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Future research is poised to move beyond traditional synthetic methods for N-(4-methoxyphenyl)methanesulfonamide, which typically involve the reaction of p-anisidine (B42471) with methanesulfonyl chloride. The focus is shifting towards developing more efficient, atom-economical, and environmentally benign strategies. researchgate.nettandfonline.com Green chemistry principles are becoming central to this effort, emphasizing the use of sustainable solvents like water or ethanol, milder reaction conditions, and the reduction of hazardous byproducts. tandfonline.comrsc.orgresearchgate.net

Promising areas of exploration include:

Catalytic C-H Amination: Direct C-H functionalization of methoxybenzene with a sulfonamide source represents a highly efficient route, avoiding the pre-functionalization of starting materials. rsc.org Research into novel transition-metal or photoredox catalysts could enable this transformation under mild conditions. rsc.org

Electrochemical Synthesis: Electrosynthesis offers a green alternative by using electricity to drive the reaction, minimizing the need for chemical oxidants or reductants. chemrxiv.org Developing an electrochemical protocol for coupling methoxybenzene or a derivative with a sulfur dioxide source and an amine could provide a scalable and sustainable pathway. chemrxiv.org

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Adapting the synthesis of this compound to a flow system could streamline its production.

Novel Reagent Systems: The use of sulfur dioxide surrogates, such as DABCO·(SO₂)₂, is gaining traction as a safer alternative to gaseous SO₂. organic-chemistry.org Similarly, exploring alternative starting materials to nitroarenes, which are stable and abundant, is an active area of research for creating N-aryl sulfonamides. tandfonline.com

In-depth Mechanistic Investigations of Reaction Pathways and Intermediates

A deeper understanding of the reaction mechanisms governing the formation of the crucial S-N bond in this compound is essential for optimizing existing synthetic routes and designing new ones. While the general pathway of nucleophilic attack by the amine on the sulfonyl chloride is understood, the nuanced roles of catalysts, solvents, and reaction intermediates remain areas for intensive investigation.

Future research will likely focus on:

Kinetic Studies: Detailed kinetic analysis can elucidate the rate-determining steps of the reaction, providing insights into the influence of reactant concentrations, temperature, and catalysts on the reaction speed and efficiency.

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to map the potential energy surface of the reaction. This allows for the theoretical identification of transition states and transient intermediates that are difficult to detect experimentally. acs.orgnih.gov

In-situ Spectroscopy: Techniques like ReactIR (FTIR spectroscopy for reaction monitoring) and in-situ NMR can provide real-time information about the concentration of reactants, products, and intermediates throughout the course of the reaction, offering a direct window into the reaction pathway.

Radical Pathways: Some modern synthetic methods for sulfonamides proceed through radical intermediates. organic-chemistry.org Mechanistic studies are needed to understand the generation and coupling of these radical species, which could open new avenues for synthesis. thieme-connect.com

By combining experimental and theoretical approaches, researchers can build a comprehensive model of the reaction mechanism, enabling more rational and predictive control over the synthesis of this compound.

Advanced Computational Modeling for Predictive Understanding of Reactivity and Structure

Computational chemistry is a powerful tool for predicting the properties and behavior of molecules like this compound, accelerating research and reducing the need for trial-and-error experimentation. Advanced modeling techniques can provide profound insights into its structure, reactivity, and intermolecular interactions.

Key areas for future computational research include:

Density Functional Theory (DFT): DFT calculations are increasingly used to analyze the electronic and geometric characteristics of sulfonamides. daneshyari.complos.org For this compound, DFT can be used to predict its stable conformations, vibrational spectra (IR and Raman), and electronic properties like the molecular electrostatic potential (MEP), which indicates reactive sites. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its properties. nih.gov By developing QSAR models for a series of analogs of this compound, it may be possible to predict properties like solubility or crystal packing energy based on molecular descriptors. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with solvent molecules or in a crystal lattice. This is particularly valuable for understanding crystallization processes and polymorphism.

Crystal Structure Prediction: Advanced algorithms can now predict the likely crystal structures (polymorphs) of a molecule based solely on its chemical diagram. This is crucial for understanding the solid-state properties of this compound, which can significantly impact its handling and performance in various applications.

These computational approaches will enable a more predictive and rational design of future experiments and the development of new materials based on the this compound scaffold.

Exploration of New Spectroscopic Techniques for Enhanced Structural and Dynamic Characterization

While standard spectroscopic techniques like NMR, IR, and mass spectrometry are routine for characterizing this compound, advanced methods can provide unprecedented detail about its structure, dynamics, and solid-state properties. nih.gov

Future research could benefit from the application of:

Solid-State NMR (ssNMR): Unlike solution-state NMR, ssNMR provides detailed information about the molecule's structure and intermolecular interactions in the solid state. This is invaluable for studying polymorphism and characterizing different crystalline forms of the compound. nih.gov

Two-Dimensional (2D) NMR Spectroscopy: Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are powerful for unambiguously assigning all proton and carbon signals, especially for more complex analogs of this compound. numberanalytics.com

Rotational Spectroscopy: This gas-phase technique provides extremely precise information about the molecular geometry and conformational preferences of a molecule, free from solvent or crystal packing effects. mdpi.com It can reveal subtle intramolecular interactions that govern the molecule's shape. mdpi.com

Terahertz Time-Domain Spectroscopy (THz-TDS): THz spectroscopy probes low-frequency vibrational modes, which are highly sensitive to intermolecular interactions like hydrogen bonding and van der Waals forces. It is an emerging technique for characterizing the crystal lattice structure and identifying different polymorphs.

Employing these sophisticated techniques will lead to a more complete and nuanced understanding of the structural and dynamic properties of this compound in all its physical states. mdpi.comresearchgate.net

Design and Synthesis of Analogs for Targeted Chemical Property Modulation (e.g., solubility, reactivity, crystallizability)

The rational design and synthesis of analogs based on the this compound scaffold is a key future direction for fine-tuning its chemical and physical properties for specific applications. bohrium.com By systematically modifying its structure, properties such as solubility, melting point, crystal packing, and reactivity can be precisely modulated. nih.govnih.gov

Strategies for analog design include:

Aryl Ring Substitution: Introducing different substituents (e.g., nitro, halogen, alkyl groups) onto either of the two aromatic rings can significantly alter the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities. bohrium.commdpi.com For example, adding electron-withdrawing groups can increase the acidity of the N-H proton, affecting its reactivity and intermolecular interactions.

Modification of the Sulfonamide Linker: Replacing the methyl group on the sulfonyl moiety with larger or more complex groups can influence the steric environment around the sulfonamide bond, potentially altering the molecule's conformational preferences and crystal packing.

Bioisosteric Replacement: In a broader context of property modulation, replacing the sulfonamide group itself with a bioisostere (a group with similar physical or chemical properties) can be a strategy to explore new chemical space while retaining key interactions. nih.govsci-hub.ru

A systematic structure-property relationship (SPR) study, where analogs are synthesized and their properties are meticulously measured, will be crucial. nih.gov This data can then be used to build predictive models (see section 8.3) to guide the design of future analogs with desired property profiles.

Q & A

Q. What are the common synthetic routes for N-(4-methoxyphenyl)methanesulfonamide, and how can reaction yields be optimized?

The compound is synthesized via iodination and N-arylation of anisole (5a ) with methanesulfonamide, followed by flash chromatography purification (22% yield) . Low yields may arise from steric hindrance or competing side reactions. Optimization strategies include:

Q. What analytical techniques are recommended for structural characterization of this compound?

Key methods include:

- NMR spectroscopy : Confirm substituent positions via and chemical shifts (e.g., methoxy group at δ ~3.84 ppm) .

- X-ray crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds stabilizing the crystal lattice) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+Na] at m/z 384.0883) .

Q. How can flash chromatography be optimized for purifying sulfonamide derivatives?

- Eluent composition : Use gradient elution with hexane/ethyl acetate (7:3 to 4:6) to separate polar byproducts .

- Stationary phase : Silica gel (60–120 mesh) provides sufficient resolution for sulfonamides.

- Monitoring : TLC with UV detection ensures target compound isolation .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in catalytic transformations?

In copper-catalyzed hydrocarboxylation, the electron-donating methoxy group increases nucleophilicity at the allenyl carbon, enabling regioselective benzoate addition (51% yield) . Steric effects from the sulfonamide moiety can hinder access to catalytic sites, necessitating bulkier ligands (e.g., phenanthroline) to improve efficiency.

Q. What computational methods are suitable for predicting the electronic structure and bioactivity of sulfonamide derivatives?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .

- Molecular docking : Simulate interactions with biological targets (e.g., carbonic anhydrase) to prioritize compounds for SAR studies .

Q. How does substituent variation on the phenyl ring affect biological activity in sulfonamide derivatives?

Q. What mechanistic insights explain the low yield in direct N-arylation of methanesulfonamide?

The reaction may proceed via a single-electron transfer (SET) pathway, where iodide byproducts inhibit catalyst turnover. Mechanistic studies using radical traps (e.g., TEMPO) or isotopic labeling () can identify rate-limiting steps .

Q. How do intramolecular interactions impact the physicochemical properties of this compound?

X-ray data reveal C–H···O hydrogen bonds forming S(6) ring motifs, which stabilize the crystal lattice and increase melting point (139–140°C) . These interactions also reduce solubility in nonpolar solvents, necessitating DMSO or DMF for biological assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products